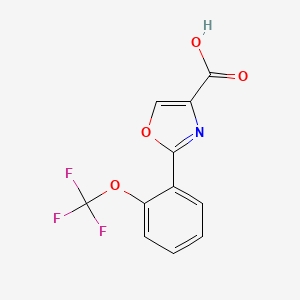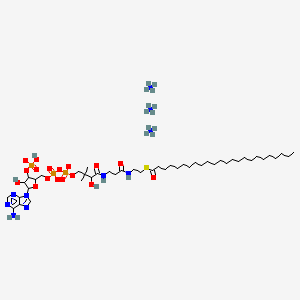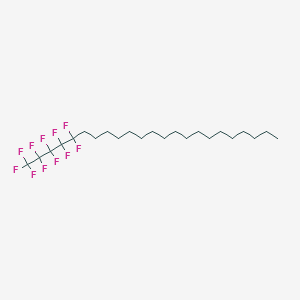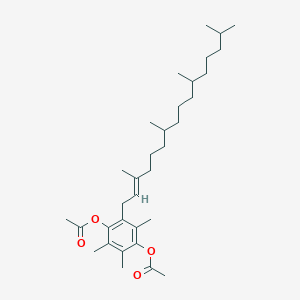
2-(cyclopentylideneamino)guanidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopentylideneamino)guanidine;hydrochloride is a compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylideneamino)guanidine;hydrochloride typically involves the reaction of cyclopentanone with guanidine hydrochloride under specific conditions. One common method is the one-pot synthesis approach, which provides a straightforward and efficient route to obtain the desired product. This method involves the use of N-chlorophthalimide, isocyanides, and amines, resulting in high yields under mild conditions .
Industrial Production Methods
Industrial production of guanidines, including this compound, often relies on the catalytic guanylation reaction of amines with carbodiimides. This method is favored due to its efficiency and scalability, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopentylideneamino)guanidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield cyclopentylidene derivatives, while reduction reactions may produce cyclopentylamine derivatives .
Aplicaciones Científicas De Investigación
2-(Cyclopentylideneamino)guanidine;hydrochloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-(cyclopentylideneamino)guanidine;hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a strong organic base, enhancing the release of acetylcholine following a nerve impulse. This action is crucial in the treatment of muscle weakness and fatigue associated with certain medical conditions . Additionally, it can inhibit specific enzymes and proteins, further contributing to its biological effects .
Comparación Con Compuestos Similares
2-(Cyclopentylideneamino)guanidine;hydrochloride can be compared with other guanidine derivatives, such as:
Guanidine hydrochloride: Known for its use as a protein denaturant and in the purification of proteins and nucleic acids.
Polyhexamethylene guanidine hydrochloride: Used in the production of polymers and as a disinfectant.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various applications.
Propiedades
Número CAS |
1174310-78-1 |
|---|---|
Fórmula molecular |
C6H13ClN4 |
Peso molecular |
176.65 g/mol |
Nombre IUPAC |
2-(cyclopentylideneamino)guanidine;hydrochloride |
InChI |
InChI=1S/C6H12N4.ClH/c7-6(8)10-9-5-3-1-2-4-5;/h1-4H2,(H4,7,8,10);1H |
Clave InChI |
GVFNSUOAHHIPTM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=NN=C(N)N)C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenamine, 4-chloro-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-](/img/structure/B12080690.png)
![[(2S)-1-(Cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12080695.png)

![N-[(3,4-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12080712.png)

![[6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12080725.png)




![3-Iodo-5-isopropyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12080764.png)



